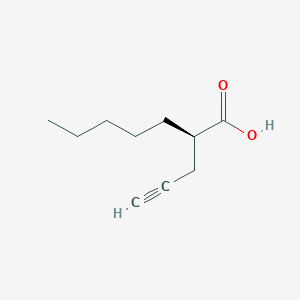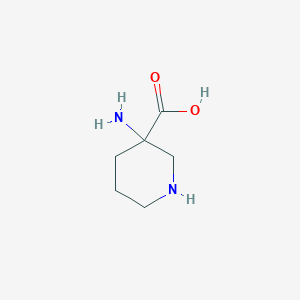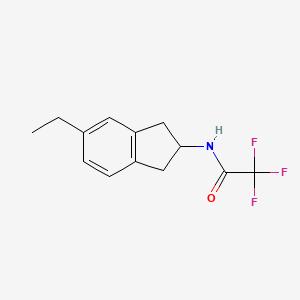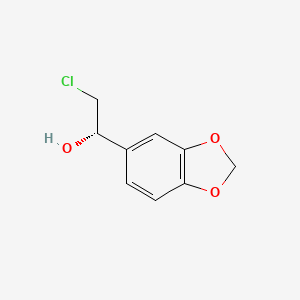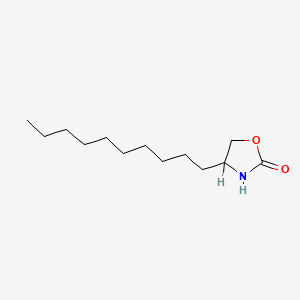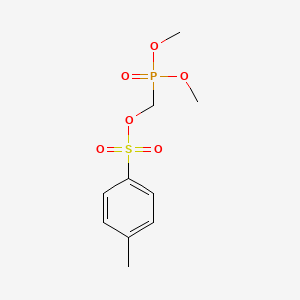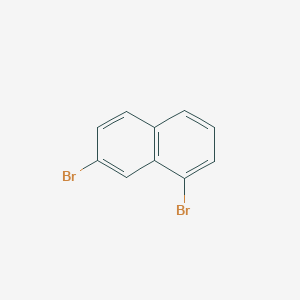
1,7-Dibromonaphthalene
Übersicht
Beschreibung
1,7-Dibromonaphthalene (1,7-DBN) is a polycyclic aromatic hydrocarbon (PAH) that is used as a synthetic intermediate in the production of various organic compounds. It is a colorless solid with a melting point of 120°C and a boiling point of 281°C. 1,7-DBN has been extensively studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
Optical and Magnetic Resonance Studies
A pioneering study by Nishimura, Zewail, and Harris (1975) on 1,4-dibromonaphthalene, a compound closely related to 1,7-Dibromonaphthalene, utilized zero-field magnetic resonance techniques to investigate localized states in crystals. This research provided detailed kinetic parameters for 'localized' triplet states, offering insights into the dynamics of energy migration and the influence of spin exchange on exciton transitions (Nishimura, Zewail, & Harris, 1975).
Synthesis and Chemical Properties
Röger and Würthner (2007) explored the synthesis and optical properties of core-tetrasubstituted naphthalene diimides, starting from 2,3,6,7-tetrabromonaphthalene dianhydride. This study is significant for understanding the chemical reactivity of bromonaphthalene derivatives and their potential in creating structurally diverse chromophores with varied optical and electrochemical properties (Röger & Würthner, 2007).
Crystal Structure and Molecular Motions
The crystal structures of various dibromonaphthalene derivatives, including 1,5-dibromonaphthalene and disordered 1,8-dibromonaphthalene, have been elucidated by Haltiwanger et al. (1984). These studies contribute to the understanding of molecular arrangements and interactions within the crystalline phase, offering a foundation for further investigations into the material properties of these compounds (Haltiwanger et al., 1984).
Molecular Dynamics and Stability
Research on the molecular motions and lattice stability of disordered organic alloys, including studies on 1,4-dihalonaphthalenes by Bellows and Prasad (1977), sheds light on the impact of halogen substitution on the lattice stability and molecular dynamics. This research is crucial for understanding the solid-state behavior of dibromonaphthalene derivatives and their applications in materials science (Bellows & Prasad, 1977).
Environmental-Friendly Synthesis
An innovative approach to synthesizing 1,4-dibromonaphthalene in an environment-friendly manner using ionic liquids as catalysts was developed by Zhao et al. (2008). This method represents a 'clean' synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Zhao et al., 2008).
Exciton Dynamics and Triplet States
Studies on the triplet states of naphthalene derivatives, including 1,4-dibromonaphthalene, by Castro and Hochstrasser (1967), contribute to our understanding of exciton dynamics in organic crystals. These insights are vital for applications in optoelectronics and materials science (Castro & Hochstrasser, 1967).
Wirkmechanismus
Target of Action
1,7-Dibromonaphthalene is an organic compound that primarily targets the naphthalene ring . The compound’s primary role is to distort the naphthalene ring, allowing for nonelectronical activation .
Mode of Action
The mode of action of 1,7-Dibromonaphthalene involves a process known as the "halogen dance reaction" . The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring . This distortion facilitates the 1,2-rearrangement of the bromo group, affording 1,7-dibromonaphthalene upon treatment with trifluoromethanesulfonic acid .
Biochemical Pathways
The compound’s ability to distort the naphthalene ring and facilitate the rearrangement of the bromo group suggests that it may influence pathways involving the synthesis and degradation of naphthalene derivatives .
Pharmacokinetics
As an organic compound, it is soluble in organic solvents such as benzene, chloroform, and carbon disulfide
Result of Action
The primary result of 1,7-Dibromonaphthalene’s action is the production of 1,7-dibromonaphthalene from 1,8-dibromonaphthalene . This transformation is facilitated by the compound’s ability to distort the naphthalene ring and rearrange the bromo group . The resulting 1,7-dibromonaphthalene, characterized by two C–Br bonds arranged at a 60° angle, can be used to synthesize unique metal–organic frameworks comprising a 52-membered ring network .
Action Environment
The action of 1,7-Dibromonaphthalene is influenced by environmental factors such as the presence of trifluoromethanesulfonic acid, which is necessary for the halogen dance reaction Additionally, the reaction is likely to be sensitive to temperature and pressure conditions, although specific details are not available in the literature
Eigenschaften
IUPAC Name |
1,7-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFDNPPMQALBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474203 | |
| Record name | 1,7-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromonaphthalene | |
CAS RN |
58258-65-4 | |
| Record name | 1,7-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)
![2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B1609798.png)


![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)
